3-(3,4-dichlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea
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Overview
Description
“3-(3,4-dichlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea” is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3,4-dichlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea” typically involves multi-step organic reactions. The key steps may include:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Introduction of the furan-2-ylmethylidene group: This step involves the condensation of a furan-2-carbaldehyde with an amine group on the thiazolidinone ring.
Attachment of the dichlorophenyl group: This can be done through a nucleophilic substitution reaction.
Formation of the hydroxyurea moiety: This step involves the reaction of an isocyanate with a hydroxylamine derivative.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts such as transition metal complexes can be used to enhance reaction rates.
Control of temperature and pressure: Precise control of reaction conditions is crucial for achieving high yields.
Purification techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thiazolidinone moiety.
Reduction: Reduction reactions can occur at the carbonyl groups and the nitro groups if present.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development:
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of “3-(3,4-dichlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dichlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea: can be compared with other thiazolidinone derivatives, furan derivatives, and hydroxyurea derivatives.
Uniqueness
Structural Complexity: The unique combination of functional groups in this compound provides distinct chemical and biological properties.
Reactivity: The presence of multiple reactive sites allows for diverse chemical transformations.
Properties
Molecular Formula |
C17H16Cl2N4O3S2 |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1-[3-[(E)-furan-2-ylmethylideneamino]-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl]-1-hydroxyurea |
InChI |
InChI=1S/C17H16Cl2N4O3S2/c1-17(2)14(22(16(27)28-17)20-9-11-4-3-7-26-11)23(25)15(24)21-10-5-6-12(18)13(19)8-10/h3-9,14,25H,1-2H3,(H,21,24)/b20-9+ |
InChI Key |
OHKLIOWMGRBWJC-AWQFTUOYSA-N |
Isomeric SMILES |
CC1(C(N(C(=S)S1)/N=C/C2=CC=CO2)N(C(=O)NC3=CC(=C(C=C3)Cl)Cl)O)C |
Canonical SMILES |
CC1(C(N(C(=S)S1)N=CC2=CC=CO2)N(C(=O)NC3=CC(=C(C=C3)Cl)Cl)O)C |
Origin of Product |
United States |
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